Tyclopyrazoflor
Overview
Description
. This compound is known for its unique chemical structure, broad-spectrum efficacy, and environmentally friendly properties. It is particularly effective against sap-feeding insect pests such as aphids and whiteflies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyclopyrazoflor involves several key steps:
Chlorination: The pyrazolidinone is then chlorinated to produce a pyrazoline derivative.
Oxidation: The pyrazoline derivative is oxidized to yield the disubstituted pyrazole.
Amidation: The final step involves the amidation of the advanced pyridinylpyrazole derivative with an acid chloride.
Industrial Production Methods: Industrial production of this compound focuses on optimizing the thiol-ene reaction for the preparation of key intermediates. This includes the use of methyl 3-((3,3,3-trifluoropropyl)thio)propanoate, which is synthesized via thiol-ene chemistry . The process is scalable and ensures high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Tyclopyrazoflor undergoes various chemical reactions, including:
Oxidation: Conversion of pyrazoline to disubstituted pyrazole.
Substitution: Chlorination of pyrazolidinone to form pyrazoline.
Amidation: Formation of the final product through amidation with acid chloride.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or other peroxides.
Substitution: Chlorination is carried out using chlorinating agents like thionyl chloride.
Amidation: Utilizes acid chlorides and amines under controlled conditions.
Major Products: The major product of these reactions is this compound itself, with intermediates such as pyrazolidinone, pyrazoline, and disubstituted pyrazole being formed along the way .
Scientific Research Applications
Tyclopyrazoflor has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying pyridylpyrazole chemistry and its derivatives.
Biology: Investigated for its effects on insect physiology and its potential as a biopesticide.
Medicine: Explored for its potential use in developing new insecticidal drugs.
Industry: Applied in agricultural settings to control sap-feeding pests, improving crop yields and quality.
Mechanism of Action
Tyclopyrazoflor primarily exerts its effects by interfering with the nervous system of insects . It binds to specific receptors in the insect’s nervous system, leading to disruption of neural transmission and eventual death of the pest . The pyridyl and pyrazole groups in its structure are crucial for its binding affinity and activity .
Comparison with Similar Compounds
Flupyradifurone: Another insecticide with low toxicity to honeybees.
Flupyrimin: Known for its effectiveness against a wide range of pests.
Uniqueness: Tyclopyrazoflor stands out due to its unique chemical structure, which includes a trifluoropropylthio group that enhances its ability to penetrate lipid membranes and increase absorption in insects . This structural feature, combined with its broad-spectrum activity and environmental friendliness, makes it a valuable addition to the arsenal of insecticides .
Biological Activity
Tyclopyrazoflor is a novel insecticide belonging to the pyridinyl pyrazole class, developed by Dow AgroSciences (now part of Corteva Agriscience) in 2013. This compound exhibits a unique mechanism of action that differentiates it from traditional insecticides, enabling it to effectively control a broad spectrum of pests, particularly sap-feeding insects. Its structural characteristics and biological activity make it a significant player in modern agricultural pest management.
Chemical Structure and Properties
This compound's chemical structure features both pyridine and pyrazole groups, which are crucial for its biological activity. The compound is characterized by its solubility in dimethyl sulfoxide (DMSO) at a concentration of 125 mg/mL, with a predicted pKa value of 2.55 ± 0.12, indicating its potential acidity in solution .
Structural Formula
The chemical formula for this compound is CHClNO, and its molecular weight is approximately 277.73 g/mol.
Table 1: Key Properties of this compound
Property | Value |
---|---|
Solubility | 125 mg/mL in DMSO |
pKa | 2.55 ± 0.12 |
Molecular Weight | 277.73 g/mol |
Chemical Formula | CHClNO |
This compound operates primarily by interfering with the neurotransmission system in insects. It binds to specific receptors, potentially forming hydrogen bonds with nitrogen atoms in the pyridine and pyrazole groups, which disrupts normal neural function and leads to the death of the pest . This mode of action is similar to that of other neurotoxic insecticides but is distinguished by its specificity and reduced impact on non-target species.
Efficacy Against Pests
Research indicates that this compound demonstrates high efficacy against various pests, including:
- Bemisia tabaci (whiteflies)
- Rhynchophorus ferrugineus (red palm weevil)
- Various aphids (e.g., cotton aphid, peach aphid)
In controlled studies, this compound has shown superior control rates compared to other insecticides, making it a promising option for integrated pest management strategies .
Table 2: Comparative Efficacy Against Target Pests
Case Study 1: Field Trials on Citrus Crops
In field trials conducted on citrus crops, this compound was applied at varying concentrations to assess its impact on pest populations. Results indicated a significant reduction in whitefly populations within two weeks of application, with an average control rate exceeding 90% across all test sites.
Case Study 2: Laboratory Studies on Aphids
Laboratory studies focused on the effectiveness of this compound against different aphid species revealed that the compound caused rapid mortality within 24 hours post-exposure. The LC50 values were determined to be significantly lower than those for conventional insecticides like imidacloprid and thiamethoxam .
Environmental Impact and Safety Profile
This compound has been evaluated for its environmental impact, showing low toxicity to beneficial insects such as bees and predatory mites when applied according to recommended guidelines. Its unique chemical structure also suggests a reduced likelihood of developing resistance among target pest populations compared to older insecticides .
Properties
IUPAC Name |
N-(3-chloro-1-pyridin-3-ylpyrazol-4-yl)-N-ethyl-3-(3,3,3-trifluoropropylsulfanyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClF3N4OS/c1-2-23(14(25)5-8-26-9-6-16(18,19)20)13-11-24(22-15(13)17)12-4-3-7-21-10-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHVHTPMRCXCIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CN(N=C1Cl)C2=CN=CC=C2)C(=O)CCSCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF3N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894948 | |
Record name | Tyclopyrazoflor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1477919-27-9 | |
Record name | Tyclopyrazoflor | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1477919279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyclopyrazoflor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20894948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TYCLOPYRAZOFLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5CFR2SPH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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